Methyl 5-bromo-2,6-dichloronicotinate
Description
Methyl 5-bromo-2,6-dichloronicotinate is a halogenated pyridine derivative characterized by a bromine atom at the 5-position, chlorine atoms at the 2- and 6-positions, and a methyl ester group at the 3-position. Its reactivity is influenced by the electron-withdrawing effects of the halogen substituents and the ester group, making it a versatile building block for nucleophilic substitution and cross-coupling reactions.
Structure
2D Structure
Properties
Molecular Formula |
C7H4BrCl2NO2 |
|---|---|
Molecular Weight |
284.92 g/mol |
IUPAC Name |
methyl 5-bromo-2,6-dichloropyridine-3-carboxylate |
InChI |
InChI=1S/C7H4BrCl2NO2/c1-13-7(12)3-2-4(8)6(10)11-5(3)9/h2H,1H3 |
InChI Key |
NMWIKOMGZJLEPD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(N=C1Cl)Cl)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Physicochemical Comparison
| Property | Methyl 5-bromo-2,6-dichloronicotinate* | Ethyl 5-bromo-4,6-dichloronicotinate |
|---|---|---|
| Molecular Weight (g/mol) | ~283.4 (estimated) | 298.95 |
| XLogP3 | ~2.9 (predicted) | 3.4 |
| Hydrogen Bond Acceptors | 3 | 3 |
| Rotatable Bonds | 3 | 3 |
| Topological Polar Surface Area | 39.2 Ų | 39.2 Ų |
*Predicted values based on structural analogs.
Other Halogenated Pyridine Carboxylates
- 5-Bromo-2'-deoxyuridine (BrdU) : A nucleoside analog with bromine at the 5-position of uracil. While BrdU is used in DNA labeling , this compound lacks the ribose moiety, rendering it unsuitable for nucleotide incorporation but more reactive in aryl-halogen bond transformations.
- Methyl 4-bromo-2,5-dichloronicotinate: Positional isomerism (4-bromo vs.
Preparation Methods
Halogenation Steps
While direct literature on methyl 5-bromo-2,6-dichloronicotinate is limited, closely related compounds such as 5-bromo-2-substituted pyrimidines and dihalonicotinic acids provide insight into halogenation techniques.
- Bromination at the 5-position is typically achieved using brominating agents like N-bromosuccinimide (NBS) or bromine under controlled conditions to avoid over-bromination.
- Chlorination at 2- and 6-positions can be introduced via electrophilic aromatic substitution using chlorine gas or reagents like sulfuryl chloride, often under acidic conditions to direct substitution.
A related patent describes the use of acidic solvents (e.g., glacial acetic acid) and molecular sieves to facilitate halogenation reactions on pyrimidine rings, which can be extrapolated to nicotinate derivatives. The use of protic acids (HCl, HBr) promotes halogenation and stabilizes intermediates.
Esterification Methods
Esterification of halogenated nicotinic acids to their methyl esters is a critical step. Several methods have been reported:
| Method No. | Reagents & Conditions | Advantages | Notes |
|---|---|---|---|
| 1 | Methanol with HCl or H2SO4 catalyst (acid-catalyzed) | Simple, widely used | May cause side reactions with sensitive halogens; moderate yields |
| 2 | Diazomethane methylation | High selectivity and yield | Requires careful handling due to toxicity; best for analytical and preparative scale |
| 3 | Fischer esterification with methanol and acid catalyst | Conventional, scalable | Longer reaction times; may require reflux |
Research highlights that esterification using diazomethane is superior for dihalonicotinic acids, providing sharp chromatographic peaks and no memory effects in analysis, implying high purity methyl esters. Acid-catalyzed esterification is also effective but may require optimization to prevent halogen displacement.
Representative Preparation Procedure (Adapted from Related Pyrimidine Synthesis)
A detailed procedure from a patent for a related halogenated heterocycle involves:
- Dissolving 2-bromomalonaldehyde in glacial acetic acid with 3A molecular sieves.
- Heating to 80°C.
- Dropwise addition of an amidine hydrochloride solution in acetic acid over 30 minutes.
- Raising temperature to 100°C and maintaining for 4-10 hours with HPLC monitoring.
- Cooling, addition of water, standing for 1-3 hours.
- Filtration and washing of the solid.
- Extraction with dichloromethane and aqueous sodium hydroxide until solids dissolve.
- Organic layer washing with saturated brine, drying, concentration, and vacuum drying to yield the product.
While this exact procedure is for 5-bromo-2-substituted pyrimidines, similar conditions can be adapted for nicotinate derivatives involving halogenated intermediates.
Data Table: Summary of Preparation Parameters
| Step | Conditions/Parameters | Solvents/Reagents | Yield / Remarks |
|---|---|---|---|
| Halogenation (Bromination) | Controlled bromine addition, room to 80°C | Bromine or NBS, acidic solvent (AcOH) | Selective 5-position bromination |
| Chlorination | Chlorine gas or sulfuryl chloride, acidic medium | HCl, HBr, AcOH | 2,6-positions chlorinated |
| Esterification | Methanol + HCl or diazomethane methylation | Methanol, HCl or diazomethane | Diazomethane preferred for purity |
| Work-up | Filtration, extraction, washing, drying | Dichloromethane, NaOH aqueous, brine | Purification to remove impurities |
Analytical Characterization
- NMR Spectroscopy : Proton NMR (400 MHz, CDCl3) typically shows characteristic aromatic signals and methyl ester singlet.
- Mass Spectrometry : Molecular ion peaks consistent with the calculated molecular weight of this compound.
- HPLC : Used to monitor reaction completion and purity, especially during esterification.
Research Findings and Considerations
- The use of acidic solvents such as glacial acetic acid serves dual roles as solvent and acid catalyst, enhancing reaction rates and selectivity in halogenation and condensation steps.
- Molecular sieves (3A) assist in removing water, driving equilibrium toward product formation.
- Esterification with diazomethane provides superior purity and chromatographic behavior, crucial for analytical and preparative applications.
- The reaction times for halogenation and condensation range from 4 to 10 hours at elevated temperatures (80-100°C).
- Post-reaction work-up involving aqueous base extraction and organic solvent washing ensures removal of inorganic salts and unreacted starting materials.
Q & A
Basic Research Questions
Q. What are the key structural features of methyl 5-bromo-2,6-dichloronicotinate, and how do they influence its reactivity?
- The compound contains a pyridine ring substituted with bromine (C5), chlorine (C2 and C6), and a methyl ester group (C3). The electron-withdrawing halogens (Br, Cl) direct electrophilic substitution to the meta and para positions, while the ester group enhances solubility in organic solvents and stabilizes intermediates during nucleophilic reactions. Structural confirmation via NMR (¹H/¹³C) and IR spectroscopy is critical to verify substituent positions and plan synthetic pathways .
Q. What methods are used for synthesizing this compound, and what are common yield-limiting factors?
- Synthesis typically involves halogenation and esterification steps:
- Step 1: Chlorination of nicotinic acid derivatives using POCl₃ or SOCl₂ under reflux.
- Step 2: Bromination at C5 using N-bromosuccinimide (NBS) in a radical initiator (e.g., AIBN).
- Step 3: Esterification with methanol and a catalyst (e.g., H₂SO₄).
Yields (~50–70%) are limited by competing side reactions (e.g., over-halogenation) and purification challenges due to similar polarities of intermediates .
Q. How is this compound characterized, and what analytical techniques resolve ambiguities in structural data?
- Primary techniques:
- NMR: ¹H NMR distinguishes aromatic protons (δ 7.5–8.5 ppm) and ester methyl groups (δ 3.9–4.1 ppm).
- IR: Confirms ester C=O stretch (~1700 cm⁻¹) and C-Br/C-Cl vibrations (600–800 cm⁻¹).
- Mass spectrometry (HRMS): Validates molecular weight (284.92 Da) and isotopic patterns for bromine/chlorine.
- Ambiguity resolution: X-ray crystallography or 2D NMR (e.g., COSY, HSQC) clarifies regiochemical assignments in cases of overlapping signals .
Advanced Research Questions
Q. How can reaction conditions be optimized for selective functionalization of this compound in cross-coupling reactions?
- Palladium-catalyzed couplings (Suzuki, Buchwald-Hartwig):
- Use Pd(PPh₃)₄ or XPhos Pd G3 with K₂CO₃ in THF/water at 80–100°C.
- Key factors: Steric hindrance from Cl/Br substituents slows transmetallation; microwave-assisted heating improves yields (15–20% increase).
- Selectivity challenges: Competing debromination or dechlorination requires careful control of ligand ratios and reaction time .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Thermal stability: Decomposition occurs above 150°C (TGA data), releasing Br₂ and Cl₂ gases.
- pH sensitivity: Hydrolysis of the ester group is accelerated under basic conditions (pH > 10), forming 5-bromo-2,6-dichloronicotinic acid. Storage at 2–8°C in anhydrous DMSO or DMF minimizes degradation .
Q. How does this compound interact with biological targets, and what mechanistic hypotheses exist for its bioactivity?
- Enzyme inhibition studies: The compound inhibits cytochrome P450 enzymes (e.g., CYP3A4) via halogen-π interactions with heme cofactors.
- Hypothesized pathways: Bromine enhances lipophilicity, promoting membrane penetration, while chlorine stabilizes binding to hydrophobic enzyme pockets.
- Validation: Competitive inhibition assays (IC₅₀ ~ 10–50 µM) and molecular docking simulations (AutoDock Vina) support these mechanisms .
Q. How do conflicting literature reports on the compound’s reactivity in SNAr reactions align with experimental observations?
- Contradiction: Some studies report rapid displacement of C2-Cl, while others favor C6-Cl substitution.
- Resolution: Steric effects (C2-Cl is adjacent to the bulky ester group) and electronic factors (C6-Cl is less activated by the ester’s electron-withdrawing effect) dictate regioselectivity. Kinetic studies (HPLC monitoring) show C6-Cl reacts 3x faster in DMF with KOtBu .
Methodological Guidelines
- Synthetic optimization: Use high-throughput screening (HTS) to test solvent/base combinations (e.g., DMF vs. DMSO, K₂CO₃ vs. Cs₂CO₃) .
- Data interpretation: Cross-reference NMR shifts with computed spectra (ChemDraw or ACD/Labs) to resolve structural ambiguities .
- Biological assays: Pair inhibition studies with mutagenesis (e.g., CYP3A4 mutants) to identify critical binding residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
